Allyl sulfur compounds
Allyl sulfur compounds are a class of organic molecules characterized by the presence of an allylic position attached to a sulfur atom. These compounds play significant roles in various chemical reactions and biological processes. Structurally, they consist of a three-carbon propenyl group (allyl) linked directly to a sulfide group (-S-). Allyl sulfur compounds are synthesized through different methods including direct synthesis from aldehydes or ketones via reduction, or by the reaction between an allylic alcohol and hydrogen sulfide. They find applications in numerous fields such as agriculture, where they can serve as fungicides due to their antimicrobial properties. In organic synthesis, these compounds act as valuable intermediates for the preparation of various sulfur-containing compounds. Additionally, research has indicated potential therapeutic benefits, particularly in inflammation and cancer treatment, owing to their antioxidant and anti-inflammatory activities. Due to their versatile nature, allyl sulfur compounds continue to be an area of interest for both academic and industrial chemists.

構造 | 化学名 | CAS | MF |
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(prop-2-en-1-ylsulfanyl)carbonitrile | 764-49-8 | C4H5NS |
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(Methylthio) (2-propenylthio) selenide | 158634-82-3 | C4H8S2Se |
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(E)-form-1-Propenyl-2-propenyl disulfide, | 122156-02-9 | C6H10S2 |
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6-methyl-4,5,8,9-tetrathiadodeca-1,11-diene | 116664-18-7 | C9H16S4 |
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Allyl Propyl Disulfide | 2179-59-1 | C6H12S2 |
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3-((2,2-Dimethoxyethyl)thio)propene | 84522-35-0 | C7H14O2S |
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Diallyl disulfide | 2179-57-9 | C6H10S2 |
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3-(methyldisulfanyl)prop-1-ene | 2179-58-0 | C4H8S2 |
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Allyl propyl sulfide | 27817-67-0 | C6H12S |
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sodium prop-2-ene-1-sulfinate | 106181-88-8 | C3H5O2S-.Na+ |
関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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-
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